Ethyl 7,8-dichloro-4-[(2-methylcyclohexyl)amino]quinoline-3-carboxylate
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Overview
Description
Ethyl 7,8-dichloro-4-[(2-methylcyclohexyl)amino]quinoline-3-carboxylate is a quinoline derivative known for its diverse applications in medicinal and synthetic organic chemistry. Quinolines are heterocyclic aromatic organic compounds with a wide range of biological activities, making them valuable in various scientific fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of quinoline derivatives, including Ethyl 7,8-dichloro-4-[(2-methylcyclohexyl)amino]quinoline-3-carboxylate, often involves multi-step reactions. Common methods include:
Friedländer Synthesis: This method involves the condensation of 2-aminobenzophenones with aldehydes or ketones in the presence of acidic or basic catalysts.
Skraup Synthesis: This involves the cyclization of aniline derivatives with glycerol and an oxidizing agent like nitrobenzene.
Doebner-Miller Reaction: This method uses aniline derivatives and α,β-unsaturated carbonyl compounds under acidic conditions.
Industrial Production Methods
Industrial production of quinoline derivatives often employs greener and more sustainable methods, such as:
Microwave-Assisted Synthesis: This method reduces reaction time and energy consumption.
Solvent-Free Reactions: These reactions minimize the use of harmful solvents.
Catalyst Recycling: Using recyclable catalysts like clay or ionic liquids.
Chemical Reactions Analysis
Types of Reactions
Ethyl 7,8-dichloro-4-[(2-methylcyclohexyl)amino]quinoline-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction typically involves reagents like potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Halogenation and nitration reactions are common, using reagents like chlorine or nitric acid.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Chlorine gas or nitric acid in the presence of a catalyst.
Major Products
Oxidation: Formation of quinoline N-oxides.
Reduction: Formation of dihydroquinolines.
Substitution: Formation of halogenated or nitrated quinolines.
Scientific Research Applications
Ethyl 7,8-dichloro-4-[(2-methylcyclohexyl)amino]quinoline-3-carboxylate has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of Ethyl 7,8-dichloro-4-[(2-methylcyclohexyl)amino]quinoline-3-carboxylate involves its interaction with specific molecular targets. It can inhibit enzymes by binding to their active sites, thereby blocking substrate access . This compound may also interfere with cellular pathways, leading to its antimicrobial and anticancer effects .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 7,8-dichloro-4-[(2-hydroxypropyl)amino]quinoline-3-carboxylate .
- 2-Chloroquinoline-3-carbaldehyde .
Uniqueness
Ethyl 7,8-dichloro-4-[(2-methylcyclohexyl)amino]quinoline-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its 2-methylcyclohexylamino group enhances its binding affinity to molecular targets, making it a potent compound in various applications .
Properties
Molecular Formula |
C19H22Cl2N2O2 |
---|---|
Molecular Weight |
381.3 g/mol |
IUPAC Name |
ethyl 7,8-dichloro-4-[(2-methylcyclohexyl)amino]quinoline-3-carboxylate |
InChI |
InChI=1S/C19H22Cl2N2O2/c1-3-25-19(24)13-10-22-18-12(8-9-14(20)16(18)21)17(13)23-15-7-5-4-6-11(15)2/h8-11,15H,3-7H2,1-2H3,(H,22,23) |
InChI Key |
FHTKGVZBGKHFDB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CN=C2C(=C1NC3CCCCC3C)C=CC(=C2Cl)Cl |
Origin of Product |
United States |
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